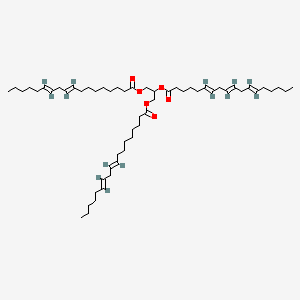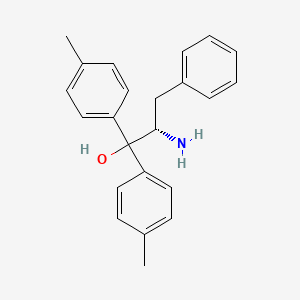
(2S)-2-amino-1,1-bis(4-methylphenyl)-3-phenylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-3-phenyl-1,1-di-p-tolylpropan-1-ol is a chiral compound with a unique structure that includes an amino group, a phenyl group, and two p-tolyl groups attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-phenyl-1,1-di-p-tolylpropan-1-ol typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method involves the asymmetric reduction of a ketone precursor using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of (S)-2-Amino-3-phenyl-1,1-di-p-tolylpropan-1-ol may involve the use of large-scale chiral resolution techniques or the employment of biocatalysts to achieve high enantiomeric purity. These methods are optimized for cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-phenyl-1,1-di-p-tolylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Thionyl chloride or phosphorus tribromide under anhydrous conditions.
Major Products
The major products formed from these reactions include imines, nitriles, secondary amines, tertiary amines, and various substituted derivatives depending on the reagents and conditions used.
Scientific Research Applications
(S)-2-Amino-3-phenyl-1,1-di-p-tolylpropan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in enzyme studies and receptor binding assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials and as a precursor in the production of specialty chemicals.
Mechanism of Action
The mechanism by which (S)-2-Amino-3-phenyl-1,1-di-p-tolylpropan-1-ol exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl and p-tolyl groups contribute to hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for various receptors and enzymes, thereby modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-3-phenyl-1,1-di-p-tolylpropan-1-ol: The enantiomer of the compound, which may have different biological activities and properties.
2-Amino-3-phenylpropan-1-ol: Lacks the p-tolyl groups, resulting in different chemical and biological properties.
2-Amino-3-phenyl-1,1-dimethylpropan-1-ol: Similar structure but with methyl groups instead of p-tolyl groups, affecting its reactivity and applications.
Uniqueness
(S)-2-Amino-3-phenyl-1,1-di-p-tolylpropan-1-ol is unique due to its specific chiral configuration and the presence of bulky p-tolyl groups, which can influence its steric and electronic properties. These features make it a valuable compound in asymmetric synthesis and as a potential therapeutic agent.
Properties
Molecular Formula |
C23H25NO |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
(2S)-2-amino-1,1-bis(4-methylphenyl)-3-phenylpropan-1-ol |
InChI |
InChI=1S/C23H25NO/c1-17-8-12-20(13-9-17)23(25,21-14-10-18(2)11-15-21)22(24)16-19-6-4-3-5-7-19/h3-15,22,25H,16,24H2,1-2H3/t22-/m0/s1 |
InChI Key |
ZNOVCUROOVMNMO-QFIPXVFZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)([C@H](CC3=CC=CC=C3)N)O |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)(C(CC3=CC=CC=C3)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


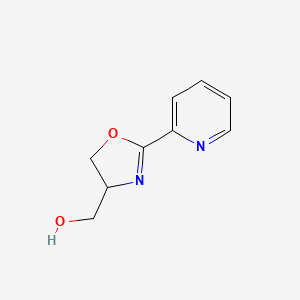
![N-{4-[2-(2-Amino-4-oxo-4,4a,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl)ethyl]benzoyl}glutamic acid](/img/structure/B14793266.png)
![(E)-1-(7-(2-(dimethylamino)vinyl)-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethan-1-one](/img/structure/B14793272.png)

![2-amino-N-[(4-chlorophenyl)methyl]-N-ethyl-3-methylbutanamide](/img/structure/B14793278.png)
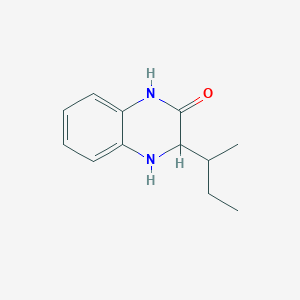
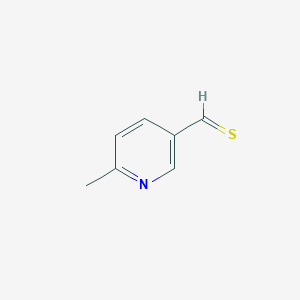
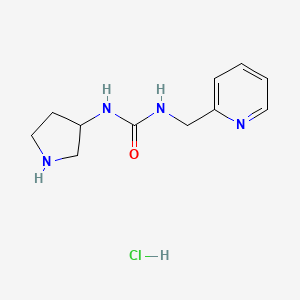
![tert-butyl (3S)-3-{4-[7-(tert-butylcarbamoyl)-2H-indazol-2-yl]phenyl}piperidine-1-carboxylate](/img/structure/B14793304.png)
![tert-Butyl [1-[4-[(3-amino-6-phenylpyridin-2-yl)amino]phenyl]cyclobutyl]carbamate](/img/structure/B14793313.png)
![7-(2-(4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazin-1-yl)-2-oxoethoxy)-4,8-dimethyl-2H-chromen-2-one](/img/structure/B14793320.png)
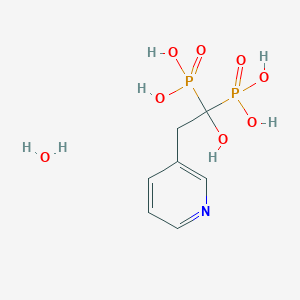
![rel-Ethyl (2R,3aR,6aR)-1,5-dibenzyl-6-oxooctahydropyrrolo[3,4-b]pyrrole-2-carboxylate](/img/structure/B14793350.png)
